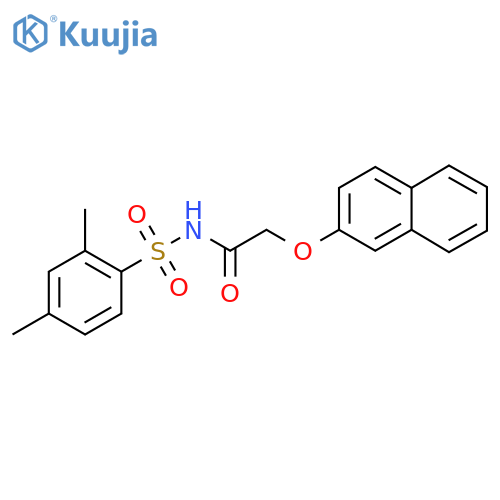

Cas no 868145-09-9 (N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide)

N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide 化学的及び物理的性質

名前と識別子

-

- I942

- N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide

- CHEMBL4534834

- 868145-09-9

- CS-0107700

- SR-01000014402

- F1705-0007

- HY-129738

- Z57673846

- AKOS002229673

- SR-01000014402-1

- N-(2,4-dimethylphenyl)sulfonyl-2-naphthalen-2-yloxyacetamide

- BDBM50511917

- DA-54209

-

- インチ: 1S/C20H19NO4S/c1-14-7-10-19(15(2)11-14)26(23,24)21-20(22)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22)

- InChIKey: KCRXXSQZEZOCFM-UHFFFAOYSA-N

- SMILES: S(C1C=CC(C)=CC=1C)(NC(COC1=CC=C2C=CC=CC2=C1)=O)(=O)=O

計算された属性

- 精确分子量: 369.10347926g/mol

- 同位素质量: 369.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 26

- 回転可能化学結合数: 5

- 複雑さ: 585

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.3

- トポロジー分子極性表面積: 80.8Ų

N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1719720-100mg |

N-((2,4-Dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide |

868145-09-9 | 99% | 100mg |

$516.0 | 2025-03-01 | |

| Ambeed | A1719720-50mg |

N-((2,4-Dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide |

868145-09-9 | 99% | 50mg |

$304.0 | 2025-03-01 | |

| Ambeed | A1719720-25mg |

N-((2,4-Dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide |

868145-09-9 | 99% | 25mg |

$179.0 | 2025-03-01 | |

| Ambeed | A1719720-250mg |

N-((2,4-Dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide |

868145-09-9 | 99% | 250mg |

$878.0 | 2025-03-01 | |

| Ambeed | A1719720-5mg |

N-((2,4-Dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide |

868145-09-9 | 99% | 5mg |

$63.0 | 2025-03-01 | |

| Ambeed | A1719720-10mg |

N-((2,4-Dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide |

868145-09-9 | 99% | 10mg |

$105.0 | 2025-03-01 |

N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamideに関する追加情報

Comprehensive Overview of N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide (CAS No. 868145-09-9)

N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide, with the CAS number 868145-09-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique sulfonamide and naphthalene ether functional groups, exhibits potential applications in drug discovery and material science. Its molecular structure combines a 2,4-dimethylphenylsulfonyl moiety with a naphthalen-2-yloxy acetamide backbone, making it a subject of interest for researchers exploring novel bioactive molecules.

In recent years, the demand for sulfonamide derivatives and naphthalene-based compounds has surged due to their versatility in medicinal chemistry. N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide is no exception, as it aligns with current trends in the development of targeted therapies and small-molecule inhibitors. Researchers are particularly intrigued by its potential role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. The compound's structural features suggest it could serve as a scaffold for designing highly selective enzyme inhibitors.

The synthesis of CAS 868145-09-9 involves multi-step organic reactions, including sulfonylation and etherification processes. Its molecular weight and logP value indicate moderate lipophilicity, which is advantageous for drug candidates requiring balanced cell membrane permeability. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to characterize this compound, ensuring high purity for research applications. These quality control measures are critical, especially when investigating the compound's structure-activity relationships (SAR) in biological systems.

From an industrial perspective, N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide represents an interesting case study in green chemistry applications. With growing emphasis on sustainable synthesis methods, researchers are exploring catalytic approaches to produce this compound with reduced environmental impact. The pharmaceutical industry's shift toward atom-economical processes has made such optimization efforts particularly relevant. Additionally, the compound's potential as a fluorescence probe precursor has sparked interest in materials science circles, where naphthalene derivatives are valued for their photophysical properties.

Safety considerations for handling 868145-09-9 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. Storage typically requires protection from light and moisture at controlled temperatures, common requirements for sulfonamide-containing compounds. These precautions ensure the compound's stability during long-term storage and experimental use.

The commercial availability of N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide through specialty chemical suppliers has facilitated its adoption in various research programs. Current pricing reflects its status as a research-grade chemical, with costs varying based on purity levels and order quantities. Researchers often inquire about custom synthesis options and bulk procurement possibilities, particularly when scaling up promising biological assays. The compound's intellectual property status remains an area of active investigation, with potential patent applications depending on specific therapeutic applications.

Looking ahead, CAS 868145-09-9 continues to attract attention in academic and industrial laboratories worldwide. Its dual functionality as both a sulfonamide drug candidate and naphthalene fluorophore precursor positions it uniquely at the intersection of multiple research disciplines. As synthetic methodologies advance and biological screening technologies become more sophisticated, this compound may well emerge as a key player in next-generation therapeutic development and diagnostic tool creation. The scientific community eagerly anticipates further publications elucidating its full potential across these diverse applications.

868145-09-9 (N-((2,4-dimethylphenyl)sulfonyl)-2-(naphthalen-2-yloxy)acetamide) Related Products

- 1804196-25-5(2-Bromo-1-(3-fluoro-5-(methylthio)phenyl)propan-1-one)

- 1596653-85-8(2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid)

- 1235441-18-5(1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid)

- 38444-93-8(2,2',3,3'-Tetrachlorobiphenyl)

- 6048-68-6(Nonaethylene Glycol Monomethyl Ether)

- 13523-95-0(4-Benzyloxygramine)

- 914349-01-2(tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate)

- 217323-39-2(4,4,5,5,6,6,6-heptafluorohex-1-en-3-one)

- 1804830-05-4(Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate)

- 2228169-07-9(3-(1-bromopropan-2-yl)-1,2-oxazole)